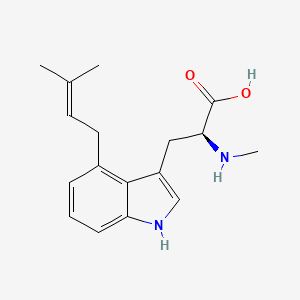

N-Methyl-4-dimethylallyltryptophan

Description

Properties

CAS No. |

75917-16-7 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.375 |

IUPAC Name |

(2S)-2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-19-14)9-15(18-3)17(20)21/h4-7,10,15,18-19H,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1 |

InChI Key |

QQMWUGXCTSAHLX-HNNXBMFYSA-N |

SMILES |

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC)C |

Synonyms |

N-Methyl-4-(3-methyl-2-butenyl)-L-tryptophan; N-Methyl-4-(3-methyl-2-buten-1-yl)-L-tryptophan; N-Methyl-Dimethylallyl L-tryptophan; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Dimethylallyltryptophan (DMAT)

- Structural Differences : DMAT lacks the N-methyl group present in Me-DMAT .

- Biosynthetic Role : DMAT is the direct precursor to Me-DMAT and is the first committed intermediate in ergot alkaloid biosynthesis .

Ergotryptamine

- Structural Differences : Ergotryptamine lacks the carboxyl group (-COOH) of Me-DMAT, features a hydroxyl (-OH) group, and has a shifted carbon–carbon double bond position .

- Biological Activity : Its bioactivity remains uncharacterized, though it is structurally analogous to 6,7-secolysergine, an Epichloë-derived alkaloid .

Chanoclavine-I

- Structural Differences: Chanoclavine-I is a tricyclic ergoline alkaloid derived from Me-DMAT through decarboxylation, hydroxylation, and oxidation steps .

- Biosynthetic Role : A downstream intermediate critical for forming complex ergot alkaloids like lysergic acid .

- Biological Activity : Implicated in fungal pathogenicity and bioactivity against herbivores .

N,N-Dimethyltryptamine (DMT)

- Structural Differences : DMT is an N,N-dimethylated tryptamine derivative lacking the 4-dimethylallyl group of Me-DMAT .

- Biosynthetic Role: Not part of ergot alkaloid pathways; synthesized via distinct tryptamine methylation in plants and animals.

Data Table: Structural and Functional Comparison

Key Research Findings

Me-DMAT Biosynthesis : The methylation of DMAT by EasF is a conserved step in Aspergillus and Claviceps spp., underscoring its evolutionary importance in ergot alkaloid pathways .

Ergotryptamine as a Byproduct : Its structural divergence from Me-DMAT highlights branching points in ergot alkaloid pathways, suggesting enzymatic promiscuity or off-target reactions .

Chanoclavine-I Synthesis: The conversion of Me-DMAT to chanoclavine-I requires decarboxylation and oxidation, mediated by flavin-dependent oxidoreductases like ccsA (easE) .

Preparation Methods

Fungal Enzymatic Synthesis

The primary natural route for N-methyl-4-dimethylallyltryptophan production involves 4-dimethylallyltryptophan N-methyltransferase (FgaMT/EasF), which is encoded by the fgaMT or easF genes in ergot alkaloid-producing fungi. This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the α-amino group of 4-dimethylallyl-L-tryptophan, yielding S-adenosyl-L-homocysteine and the target compound.

Reaction Conditions :

-

Temperature : Optimal activity occurs at 30°C, with a sharp decline above 37°C.

-

pH : The enzyme functions optimally at pH 7.4 in Tris-Cl buffer, with reduced activity in acidic (pH <6) or alkaline (pH >9) conditions.

-

Substrate Specificity : The enzyme exhibits strict specificity for L-tryptophan derivatives. Substitutions at the 5-position (e.g., 5-MeO-Trp) reduce activity by >95%, while 6-Me-Trp retains 27% relative activity.

Heterologous Expression Systems

Protoplast Transformation in Aspergillus oryzae

To bypass fungal cultivation challenges, lichen-derived dimethylallyltryptophan synthases (DMATS) were expressed in A. oryzae. Key steps include:

-

Protoplast Preparation : Hyphae treated with lysing enzymes (10 mg/mL) in 0.6 M KCl yield protoplasts after 1.5–2 h at 30°C.

-

Transformation : Protoplasts are mixed with pTY vectors carrying DMATS genes and PEG-KTC buffer, incubated for 25 min at room temperature.

-

Induction : Maltose induces the amyB promoter, enabling enzyme expression over 5 days at 30°C.

Metabolite Extraction :

-

Agar and mycelia are sonicated in EtOAc–MeOH (9:1) with 0.1% formic acid.

-

Extracts are concentrated via rotary evaporation and analyzed by HPLC-MS.

Chemical Synthesis Routes

Prenylation of L-Tyrosine Derivatives

Chemical synthesis involves prenylation followed by N-methylation (Figure 1):

Step 1: 4-O-Prenylation

-

L-Tyrosine (50 mg) is reacted with prenyl bromide (2.4 equiv) in CH₃CN with K₂CO₃ (3.2 equiv) for 18 h.

-

Yield : 19% after flash chromatography (Rf = 0.23 in 30% EtOAc/pentane).

Step 2: N-Methylation

Characterization :

Optimization of Synthesis Parameters

Kinetic Analysis of Enzymatic Methylation

Michaelis-Menten kinetics reveal substrate inhibition at high 4-dimethylallyl-L-tryptophan concentrations:

Temperature and pH Effects

| Parameter | Optimal Value | Activity Loss Beyond Range |

|---|---|---|

| Temperature | 30°C | >50% at 42°C |

| pH | 7.4 | <20% at pH 5 or 10 |

| Table 2: Environmental optima for enzymatic synthesis. |

Analytical Validation Methods

HPLC-MS Profiling

Q & A

Q. What are the natural sources of N-Methyl-4-dimethylallyltryptophan, and how is it biosynthesized in fungi?

Answer: N-Methyl-4-dimethylallyltryptophan (MDMAT) is primarily isolated from ergot alkaloid-producing fungi such as Claviceps fusiformis. Its biosynthesis involves prenylation of tryptophan derivatives via dimethylallyl transferases (DMAT synthases). Key steps include:

- Isolation methods : Solvent extraction (e.g., methanol or chloroform) followed by column chromatography (silica gel or Sephadex LH-20) for purification .

- Enzymatic pathways : The enzyme 4-dimethylallyltryptophan synthase catalyzes the transfer of a dimethylallyl group to the indole ring of tryptophan, with subsequent N-methylation mediated by methyltransferases .

Q. What analytical techniques are essential for characterizing this compound?

Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : ¹H and ¹³C NMR for structural elucidation (e.g., chemical shifts for prenyl and methyl groups).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula ([M+H]⁺ or [M–H]⁻ ions).

- Chromatography : TLC (Rf values) and HPLC (retention times) for purity assessment .

- Reference standards : Compare data with previously published spectra from authenticated fungal isolates .

Advanced Research Questions

Q. How can synthetic strategies for this compound address challenges in late-stage functionalization?

Answer: A practical approach involves:

- Substrate diversification : Use multistep synthesis to prepare a privileged intermediate (e.g., prenylated oxindole) that allows late-stage modifications.

- Reaction conditions : Optimize catalysts (e.g., Lewis acids) and solvents to tolerate diverse functional groups (e.g., hydroxyl, halides) without requiring inert atmospheres .

- Validation : Confirm regioselectivity and stereochemistry via X-ray crystallography (e.g., single-crystal analysis) .

Q. How do contradictory reports on MDMAT’s biosynthetic pathways inform experimental design?

Answer: Discrepancies in proposed pathways (e.g., methyltransferase vs. prenyltransferase activity order) necessitate:

- Isotopic labeling : Use ¹³C-labeled S-adenosylmethionine (SAM) to track methylation sites.

- Enzyme knockout studies : CRISPR/Cas9-mediated gene deletion in fungal hosts to observe intermediate accumulation.

- Comparative metabolomics : LC-MS/MS profiling of wild-type vs. mutant strains to identify pathway deviations .

Q. What methodological considerations ensure reproducibility in MDMAT-related experiments?

Answer:

- Detailed protocols : Document reaction times, temperatures, and purification steps (e.g., gradient elution in HPLC).

- Data transparency : Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and MS ionization modes.

- Replication : Independent synthesis/analysis by multiple labs to validate yields and spectroscopic data .

Q. How can researchers resolve ambiguities in MDMAT’s enzyme-substrate interactions?

Answer:

- Kinetic assays : Measure Kₘ and Vₘₐₓ for DMAT synthase with alternative substrates (e.g., tryptophan analogs).

- Docking simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding poses of MDMAT in enzyme active sites.

- Site-directed mutagenesis : Modify key residues (e.g., catalytic aspartate) to test mechanistic hypotheses .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

Q. How should statistical analysis be applied to MDMAT bioactivity studies?

Answer:

- Experimental design : Use ANOVA for dose-response assays (e.g., cytotoxicity against Naegleria fowleri).

- Software : R or GraphPad Prism for regression analysis and EC₅₀ calculations.

- Error reporting : Include standard deviations and p-values (α = 0.05) in bioactivity datasets .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.